Predicted Lipophilicity (LogP) Differentiates 8- vs. 2-Positional Isomers of Quinoline-Thioacetic Acid
The predicted partition coefficient (ACD/LogP) for (quinolin-8-ylthio)acetic acid is 1.75 , whereas the 2-position isomer (CAS 56919-56-3) has a predicted XLogP3 value of 2.6 . This difference of 0.85 log units indicates that the 8-isomer is significantly more hydrophilic, which can impact solubility, membrane permeability, and chromatographic behavior during purification.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.75 |
| Comparator Or Baseline | 2-(Quinolin-2-ylthio)acetic acid, XLogP3 = 2.6 |
| Quantified Difference | ΔLogP = -0.85 (8-isomer more hydrophilic) |
| Conditions | Predicted values from computational models (ACD/Labs Percepta for 8-isomer, XLogP3 for 2-isomer) |
Why This Matters
Differences in lipophilicity directly affect purification conditions (e.g., reverse-phase HPLC retention times) and biological membrane permeability, making the 8-isomer potentially more suitable for aqueous formulations.
